N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Description
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-2-21-7-8-22-17-5-3-16(4-6-17)20-12-13-9-14(18)11-15(19)10-13/h3-6,9-11,20H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFVGYCCBFSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-ethoxyethoxy)aniline
This intermediate can be prepared by etherification of 4-nitrophenol with 2-ethoxyethanol derivatives followed by reduction of the nitro group to the amine. Catalytic hydrogenation or chemical reduction methods (e.g., using iron powder and acid or catalytic Pd/C hydrogenation) are commonly employed. The reduction step requires careful monitoring to prevent over-reduction or degradation.
Preparation of 3,5-Dichlorobenzyl Halide
3,5-Dichlorobenzyl chloride or bromide is typically synthesized by halogenation of 3,5-dichlorotoluene via radical chlorination or bromination under controlled conditions. Alternatively, commercially available 3,5-dichlorobenzyl halides can be used.
N-Alkylation Reaction
The core step involves the reaction of 4-(2-ethoxyethoxy)aniline with 3,5-dichlorobenzyl halide to form N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline. Typical conditions include:
- Solvent: polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
- Base: mild bases like potassium carbonate or sodium bicarbonate to deprotonate the amine and facilitate nucleophilic attack.
- Temperature: moderate heating (50–100 °C) to promote reaction without decomposition.
- Reaction time: several hours to overnight depending on scale and conditions.
The reaction is generally monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Etherification | 4-nitrophenol + 2-ethoxyethanol derivative, base, heat | 4-(2-ethoxyethoxy)nitrobenzene |
| 2. Reduction | Pd/C, H2, ethanol or Fe, acid | 4-(2-ethoxyethoxy)aniline |
| 3. Halogenation | 3,5-dichlorotoluene + Cl2 or Br2, radical initiator | 3,5-dichlorobenzyl chloride/bromide |
| 4. N-Alkylation | 4-(2-ethoxyethoxy)aniline + 3,5-dichlorobenzyl halide, K2CO3, DMF, 80 °C | This compound |
- The use of potassium carbonate as a base in DMF at 80 °C for 12–24 hours yields the target compound in moderate to high yields (70–90%) with minimal side products.
- Avoiding strong bases or excessively high temperatures reduces the risk of side reactions such as over-alkylation or decomposition.
- Purification is typically achieved by column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
- Analytical data including NMR, mass spectrometry, and melting point confirm the structure and purity of the product.
- Data Table: Typical Reaction Conditions and Yields
| Parameter | Conditions | Observations / Yield (%) |
|---|---|---|
| Solvent | DMF | Good solubility |
| Base | Potassium carbonate | Effective deprotonation |
| Temperature | 80 °C | Optimal for reaction |
| Reaction time | 12–24 hours | Complete conversion |
| Molar ratio (amine:halide) | 1:1.1 | Slight excess halide |
| Yield | 70–90% | High purity product |
| Purification method | Column chromatography/recrystallization | High purity (>98%) |
- 3,5-Dichlorobenzyl halides are irritants and should be handled in a fume hood with appropriate PPE.
- DMF is toxic and requires careful handling and disposal.
- Hydrogenation steps (if used) require proper equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline has shown promise in several areas of medicinal research:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for specific enzymes, making it a candidate for drug development. For example, it has been investigated for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and inflammation modulation .
- Antimicrobial Activity : Compounds related to this compound have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/mL.
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound exhibit moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism may involve disruption of microtubule dynamics essential for cell division.
Material Science
In material science, this compound can be utilized in developing new materials with specific properties:
- Polymer Development : The compound's unique structure allows it to be integrated into polymer matrices to enhance mechanical properties or thermal stability.
- Coatings : Its chemical properties may also make it suitable for use in coatings that require specific adhesion or barrier characteristics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound and related compounds against various pathogens. The results indicated that compounds with similar structural features exhibited potent activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the chlorinated aromatic structure facilitating interactions with bacterial cell membranes.
Case Study 2: Cancer Cell Line Testing
Research conducted on the anticancer properties of structurally related compounds revealed significant inhibition of cell proliferation in A549 and HeLa cell lines. The study highlighted the potential mechanism involving tubulin polymerization inhibition, suggesting pathways for further drug design targeting cancer cell growth.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Alkoxy Chain
Several analogs differ in the alkoxy substituent at the para position of the aniline ring. Key examples include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Price (500 mg) |
|---|---|---|---|---|---|
| N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline | 2-ethoxyethoxy | C₁₇H₁₈Cl₂NO₂ | 355.24 g/mol | 1040687-27-1 | $284.00 |
| N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline | 2-methoxyethoxy | C₁₆H₁₆Cl₂NO₂ | 341.21 g/mol | 1040693-56-8 | $284.00 |
| N-(3,5-Dichlorobenzyl)-4-methoxyaniline | methoxy | C₁₄H₁₃Cl₂NO | 294.17 g/mol | sc-329680 | $284.00 |
| N-(3,5-Dichlorobenzyl)-4-propoxyaniline | propoxy | C₁₆H₁₆Cl₂NO | 322.21 g/mol | sc-329681 | $284.00 |
Key Findings :
Positional Isomerism in Substituents
The position of substituents on the aniline ring significantly alters electronic properties:
- N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (CAS: 1040690-66-1): The 2-methoxyethoxy group is attached at the meta position (3-position) instead of the para position.
Variations in the Halogenated Benzyl Group
The benzyl group’s halogen substitution pattern influences steric and electronic properties:
- N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline (CAS: 1040693-77-3): The 2,4-dichloro substitution on the benzyl group creates a distinct electronic environment compared to the 3,5-dichloro isomer. The asymmetric substitution may reduce molecular symmetry, affecting packing efficiency in solid-state applications. Additionally, the phenethyloxy group introduces aromatic bulk, which could hinder rotational freedom .
Functional Group Replacements
- 3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline (CAS: Not provided): Replacement of the benzylamine group with a Schiff base (imine) structure alters reactivity. Imine derivatives are often utilized as ligands in coordination chemistry or intermediates in dynamic covalent chemistry .
Biological Activity
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈Cl₂N₂O₂
- Molecular Weight : 303.21 g/mol
The presence of the dichlorobenzyl group and the ethoxyethoxy substituent suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for its potential therapeutic applications. The mechanism typically involves binding to the active site of enzymes, thereby modulating their activity .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, which could be leveraged for antibiotic development .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with the lowest MIC observed against Bacillus subtilis.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The findings are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| HepG-2 | 20 |
The IC50 values suggest that this compound exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition could lead to therapeutic applications in treating hypertension and inflammatory diseases .
Case Study 2: Antibacterial Applications
In another study focusing on antibacterial properties, the compound was tested against multi-drug resistant strains. It showed promising results comparable to standard antibiotics like Gentamycin. This highlights its potential use in developing new antibacterial therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation of substituted benzyl halides (e.g., 3,5-dichlorobenzyl bromide) with functionalized aniline derivatives. For example, refluxing 4-(2-ethoxyethoxy)aniline with 3,5-dichlorobenzyl bromide in ethanol, catalyzed by glacial acetic acid, under nitrogen atmosphere can yield the target compound. Optimization may include adjusting molar ratios (e.g., 1:1.2 for benzyl halide to aniline), solvent polarity (ethanol vs. DMF), and reaction time (4–12 hours) to improve yields beyond 60% .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of HPLC (≥98% purity threshold) and 1H/13C NMR spectroscopy. Key NMR signals include:
- Aromatic protons : Doublets for 3,5-dichloro substituents (~δ 7.25–7.40 ppm, J = 8.1 Hz) .
- Ethoxyethoxy chain : A triplet for -OCH2CH2O- (δ 3.50–3.70 ppm) and a quartet for terminal -OCH2CH3 (δ 1.20–1.40 ppm) .
- NH linkage : A broad singlet at δ 4.80–5.00 ppm for the benzylamine group .
Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?
- Methodological Answer : FT-IR for identifying functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl stretch at 750 cm⁻¹) and UV-Vis for tracking conjugation (λmax ~255 nm due to the aniline-chlorobenzyl chromophore) . Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 374 for related dichlorobenzyl analogs) .
Advanced Research Questions
Q. How do electronic effects of the 3,5-dichloro substituents influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups activate the benzyl position for nucleophilic attack (e.g., SN2 with aniline derivatives) by polarizing the C-Br bond. Computational studies (DFT) can quantify charge distribution, while Hammett constants (σmeta = 0.37 for Cl) predict reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values) for this compound?
- Methodological Answer :
- Control experiments : Verify assay conditions (e.g., solvent/DMSO concentration ≤1% to avoid cytotoxicity ).
- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxyethoxy with methoxy or propoxy groups) to isolate steric/electronic contributions .
- Dose-response curves : Use triplicate measurements and non-linear regression (e.g., GraphPad Prism) to minimize variability .
Q. How can X-ray crystallography elucidate the conformational flexibility of the ethoxyethoxy chain in the solid state?
- Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to enhance diffraction. Analysis of torsion angles (C-O-C-C) reveals preferred conformations (e.g., gauche vs. antiperiplanar), which correlate with solubility and packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
